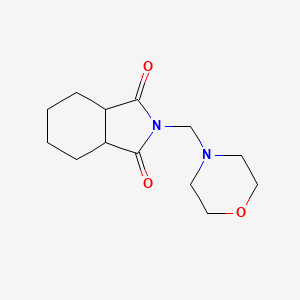
2-(4-morpholinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-morpholinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione, also known as Ro 20-1724, is a selective inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE4). It was first synthesized in 1976 by the pharmaceutical company Hoffmann-La Roche. Since then, Ro 20-1724 has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
2-(4-morpholinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione 20-1724 selectively inhibits PDE4, which is responsible for the breakdown of cAMP. By inhibiting PDE4, this compound 20-1724 increases intracellular cAMP levels, leading to activation of downstream signaling pathways. This mechanism of action has been shown to have therapeutic potential in various diseases, including inflammation, asthma, and depression.
Biochemical and Physiological Effects
This compound 20-1724 has been shown to have various biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation and airway hyperresponsiveness in models of asthma. It has also been shown to have antidepressant effects in animal models of depression. Additionally, this compound 20-1724 has been shown to have neuroprotective effects in models of neurodegenerative diseases.
実験室実験の利点と制限
2-(4-morpholinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione 20-1724 has several advantages for use in lab experiments. It is a selective inhibitor of PDE4, which allows for specific modulation of cAMP signaling pathways. It also has high potency and selectivity, which allows for effective inhibition of PDE4 at low concentrations. However, this compound 20-1724 has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experimental settings.
将来の方向性
2-(4-morpholinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione 20-1724 has potential for therapeutic applications in various diseases, including asthma, depression, and neurodegenerative diseases. Future research could focus on optimizing its pharmacokinetic properties to improve its effectiveness in clinical settings. Additionally, further studies could investigate the mechanisms underlying its neuroprotective effects and potential applications in other neurological disorders.
合成法
2-(4-morpholinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione 20-1724 can be synthesized through a multi-step process involving the reaction of 4-morpholinobutyraldehyde with cyclohexanone. The resulting product is then treated with acetic anhydride and sodium acetate to yield this compound 20-1724. This synthesis method has been optimized over the years to improve yield and purity.
科学的研究の応用
2-(4-morpholinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione 20-1724 has been widely used in scientific research to study the role of cAMP signaling in various physiological processes. It has been shown to inhibit the breakdown of cAMP, leading to increased intracellular cAMP levels. This, in turn, activates downstream signaling pathways that regulate cell proliferation, differentiation, and apoptosis.
特性
IUPAC Name |
2-(morpholin-4-ylmethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c16-12-10-3-1-2-4-11(10)13(17)15(12)9-14-5-7-18-8-6-14/h10-11H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHZJFQCMYCOGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

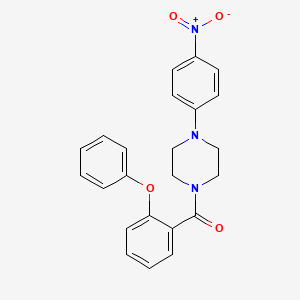
![sodium 3-phenyl-3-[(3-pyridinylcarbonyl)amino]propanoate](/img/structure/B4997081.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4997086.png)
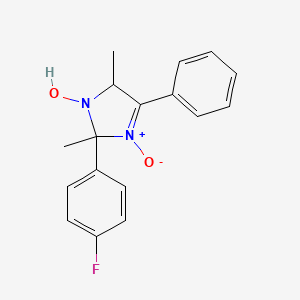

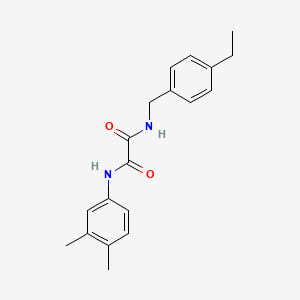
![1-(2-furylmethyl)-5,7-dimethyl-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4997131.png)
![2-[4-cyclobutyl-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4997138.png)
![N-[1-[(allylamino)carbonyl]-2-(4-bromophenyl)vinyl]-2-methoxybenzamide](/img/structure/B4997141.png)
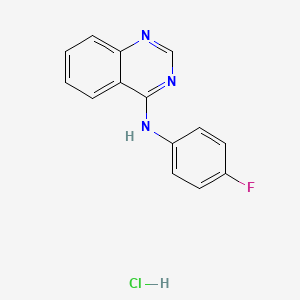
![methyl 4-(5-iodo-2-furyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4997168.png)
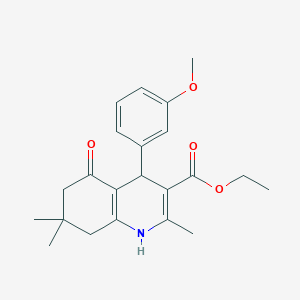
![4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzamide](/img/structure/B4997182.png)
![N-(2-chlorophenyl)-6-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4997189.png)